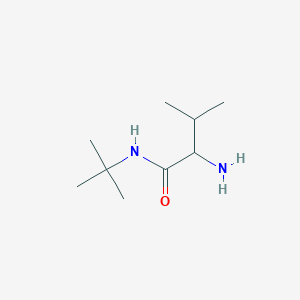

2-amino-N-tert-butyl-3-methylbutanamide

Description

2-amino-N-tert-butyl-3-methylbutanamide is a compound whose importance is primarily understood through its application in multi-step synthetic processes. As a derivative of L-valine, it incorporates a stereocenter, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The presence of the tert-butyl group introduces steric hindrance, which can influence the reactivity and conformation of the molecule and subsequent structures derived from it.

Below are the key identifiers and properties of the compound:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N-(tert-butyl)-3-methylbutanamide |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| CAS Number | 70421-65-7 (hydrochloride) |

| Canonical SMILES | CC(C)C(C(=O)NC(C)(C)C)N |

| InChI Key | SIZVNUMWTAXYAR-ZETCQYMHSA-N |

This data is compiled from multiple sources. nih.govsigmaaldrich.com

Valine, a proteinogenic amino acid, and its derivatives are fundamental chiral building blocks in organic synthesis. The inherent chirality of valine makes its derivatives, including amides, highly valuable as chiral auxiliaries and synthons for creating stereochemically defined molecules.

Valine amide derivatives are frequently employed in:

Asymmetric Synthesis: They can act as chiral ligands for metal catalysts or as chiral auxiliaries, directing the stereochemical outcome of a reaction to yield a specific enantiomer. This is crucial in drug development, where often only one enantiomer of a drug is therapeutically active.

Peptidomimetics: These are compounds that mimic the structure and function of peptides. Valine amides can be incorporated into the backbone of these molecules to enhance properties such as metabolic stability and bioavailability, as the amide bond can be more resistant to enzymatic degradation compared to a standard peptide bond.

Synthesis of Complex Natural Products and Pharmaceuticals: The valine scaffold provides a rigid and predictable stereochemical framework that is advantageous when constructing larger, more complex molecules.

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of proteins. Research into amide-containing compounds is vast and multifaceted, with several key trajectories:

Medicinal Chemistry: A significant percentage of all pharmaceutical drugs contain at least one amide functional group. Research focuses on synthesizing novel amide-containing molecules as potential therapeutic agents for a wide range of diseases. The stability and hydrogen-bonding capabilities of the amide group make it a critical component for molecular recognition at biological targets.

Catalysis: Amide-containing molecules are extensively researched as ligands in catalysis. The nitrogen and oxygen atoms of the amide can coordinate with metal centers, and the substituents on the amide can be modified to fine-tune the steric and electronic properties of the catalyst.

Materials Science: Amides are integral to the structure of many polymers, such as nylons. Research in this area focuses on developing new amide-based polymers with enhanced properties like thermal stability, strength, and biodegradability.

The primary research focus on this compound is its application as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. chemicalbook.comgoogle.com Boceprevir is a complex peptidomimetic drug, and its synthesis requires a series of well-defined chiral building blocks.

Detailed Research Findings:

The synthesis of Boceprevir involves the coupling of several key fragments. This compound serves as a precursor to the P3 fragment of the final drug molecule. chemicalbook.com A common synthetic route involves the reaction of N-protected L-valine with tert-butylamine (B42293) to form the amide bond. Subsequent deprotection of the amino group yields the target intermediate.

A representative synthetic approach is outlined in a patent for Boceprevir intermediates. The process involves reacting a protected L-valine, such as Boc-L-valine, with tert-butylamine in the presence of a coupling agent to form N-Boc-L-valine-N'-tert-butylamide. The Boc (tert-butoxycarbonyl) protecting group is then removed under acidic conditions to yield this compound, often isolated as a hydrochloride salt. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZVNUMWTAXYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino N Tert Butyl 3 Methylbutanamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

For 2-amino-N-tert-butyl-3-methylbutanamide, ¹H NMR spectroscopy provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their local electronic environment. The tert-butyl group is particularly conspicuous, typically appearing as a sharp, intense singlet in the upfield region of the spectrum due to the magnetic equivalence of its nine protons. nih.gov The protons of the valine moiety, including the alpha-proton (α-CH), beta-proton (β-CH), and the diastereotopic methyl protons of the isopropyl group, exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the tert-butyl group, and the carbons of the valine residue are diagnostic for this structure. The exceptional signal intensity of the tert-butyl moiety can be a useful probe, even when attached to much larger molecules. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Predicted values are based on typical chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Amide Carbonyl (C=O) | - | ~170-175 | Characteristic downfield shift for amide carbonyls. |

| α-Carbon (α-CH) | ~3.0-3.5 (Doublet) | ~58-62 | Coupled to the β-proton. |

| β-Carbon (β-CH) | ~1.9-2.2 (Multiplet) | ~30-33 | Coupled to α-proton and methyl protons. |

| Isopropyl Methyls (γ-CH₃) | ~0.9-1.0 (Two Doublets) | ~18-20 | Diastereotopic, appear as two distinct signals. |

| tert-Butyl Quaternary C | - | ~50-52 | Attached to the amide nitrogen. |

| tert-Butyl Methyls (-C(CH₃)₃) | ~1.3-1.4 (Singlet) | ~28-30 | Nine equivalent protons give a strong singlet. |

| Amine (-NH₂) | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |

| Amide (-NH-) | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. For a molecule like this compound, a common and effective method for crystal growth is slow evaporation from a solution. This technique involves dissolving the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. Other potential methods include slow cooling of a saturated solution or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile solvent in which the compound is insoluble.

While a specific crystal structure for this compound is not publicly available, the expected solid-state structure would be heavily influenced by intermolecular hydrogen bonding. The primary amine (-NH₂) and the secondary amide (N-H) groups act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the nitrogen of the primary amine can act as acceptors. It is anticipated that a robust network of N-H···O=C hydrogen bonds would be a primary organizing force in the crystal lattice, linking molecules into chains, sheets, or a three-dimensional array.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₉H₂₀N₂O), the monoisotopic mass is 172.15756 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 172. The molecule would then undergo predictable fragmentation based on the stability of the resulting ions and neutral fragments. Alpha-cleavage is a dominant fragmentation pathway for amines and amides. miamioh.eduwhitman.edu

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 172 | [C₉H₂₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 129 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from the valine side chain (α-cleavage). |

| 115 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 100 | [C₄H₁₀N₂O]⁺ | Cleavage of the Cα-Cβ bond of the valine residue. |

| 86 | [C₅H₁₂N]⁺ | α-cleavage adjacent to the amide nitrogen, forming the tert-butyl-containing fragment. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage adjacent to the primary amine, loss of the amide portion. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a sample.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and amine functionalities. The N-H stretching vibrations of the primary amine and the secondary amide would appear as distinct bands in the 3200-3400 cm⁻¹ region. wisc.edu The strong carbonyl (C=O) stretch of the secondary amide, known as the Amide I band, is expected to be a prominent feature around 1630-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears near 1510-1570 cm⁻¹. The various C-H stretching and bending vibrations of the isopropyl and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (-NH-) | 3200 - 3400 |

| C-H Stretch | Isopropyl & tert-Butyl groups | 2850 - 2980 |

| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 |

| C-H Bend | Isopropyl & tert-Butyl groups | 1365 - 1470 |

| C-N Stretch | Amine & Amide | 1000 - 1250 |

Chemical Transformations and Derivatization Strategies of 2 Amino N Tert Butyl 3 Methylbutanamide

Modifications of the Primary Amine Group

The primary amine group is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of imines and sulfinimines. These transformations are fundamental in peptide synthesis and the development of novel bioactive molecules.

Acylation of the primary amine of 2-amino-N-tert-butyl-3-methylbutanamide can be readily achieved using standard peptide coupling conditions. For instance, the reaction with N-acetylating agents provides N-acetyl-L-valyl-N-tert-butylamide, a modification that can influence the compound's biological activity and pharmacokinetic profile. The synthesis of N-acetyl, tert-butyl amide derivatives of various amino acids, including valine, has been reported, highlighting the feasibility of this transformation. researchgate.net These reactions are typically performed in solution-phase, sometimes employing activated ester intermediates to facilitate the coupling with the sterically hindered tert-butylamine (B42293). researchgate.net

Alkylation of the primary amine introduces alkyl substituents, which can significantly alter the compound's properties. N-alkylation of amino acid derivatives can be challenging and may require protecting group strategies to avoid over-alkylation and maintain stereochemical integrity. nih.govleah4sci.com Common methods involve reductive amination or the use of alkyl halides in the presence of a base. wikipedia.org For example, N-methylation is a common modification in peptide chemistry to enhance metabolic stability and membrane permeability. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride (B1165640), base | N-acetyl-2-amino-N-tert-butyl-3-methylbutanamide |

| Alkylation | Methyl iodide, base | N-methyl-2-amino-N-tert-butyl-3-methylbutanamide |

| Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH3CN) | N,N-dimethyl-2-amino-N-tert-butyl-3-methylbutanamide |

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically reversible and acid-catalyzed. nih.govacs.org The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netacs.org

A particularly useful transformation is the reaction with a chiral sulfinylating agent, such as tert-butanesulfinamide, to form N-tert-butanesulfinyl imines. mdpi.comnih.gov These sulfinimines are valuable intermediates in asymmetric synthesis. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon. mdpi.comnih.gov This strategy allows for the synthesis of a wide range of chiral amines with high diastereoselectivity. mdpi.com The sulfinyl group can be readily cleaved under mild acidic conditions to reveal the free amine. mdpi.com

Functionalization at the Amide Nitrogen

Direct functionalization of the amide nitrogen in this compound is generally challenging due to the low nucleophilicity of the amide nitrogen. However, strategies have been developed to achieve N-functionalization of amides. One approach involves the use of protecting groups to facilitate deprotonation and subsequent reaction with electrophiles.

More advanced methods, such as umpolung strategies, have been developed to reverse the polarity of the amide nitrogen, making it electrophilic. For instance, the conversion of the amide to an O-tosyl hydroxamate allows for nucleophilic substitution at the nitrogen atom. While not directly reported for this compound, these methods offer a potential pathway for its N-functionalization.

Reactions at the Valine Side Chain

The side chain of the valine residue in this compound is an isopropyl group. This aliphatic side chain is non-polar and generally considered to be chemically inert under standard laboratory conditions. mdpi.com The C-H bonds of the isopropyl group are strong and not easily functionalized without resorting to harsh reaction conditions, such as those involving high temperatures or highly reactive radical species.

While methods for the C-H functionalization of amino acid side chains have been developed, they are often limited to more activated systems, such as the aromatic side chains of phenylalanine, tyrosine, and tryptophan. Direct and selective functionalization of the unactivated C-H bonds of the valine side chain remains a significant synthetic challenge. Consequently, chemical transformations of this compound typically focus on the more reactive primary amine and amide functionalities.

Strategic Amide Cleavage for Further Synthesis

The amide bond in this compound can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base and elevated temperatures. This cleavage would yield L-valine and tert-butylamine. While often considered a degradation pathway, strategic amide bond cleavage can be employed as a synthetic tool. For instance, the N-tert-butyl amide can serve as a protecting group for the carboxylic acid of valine, which can be removed at a later stage of a synthetic sequence.

Milder, enzyme-catalyzed methods for amide bond cleavage are also known and could potentially be applied. Furthermore, intramolecular catalysis can accelerate amide hydrolysis in specifically designed systems. The development of mild, catalytic methods for amide cleavage is an active area of research, with some protocols utilizing transition metal catalysts. For example, copper(II) triflate has been reported as a mild catalyst for the de-tert-butylation of N,N-disubstituted amides.

Derivatization for Advanced Analytical Characterization

For the purpose of analytical characterization, particularly in complex biological matrices, derivatization of this compound is often necessary to improve its chromatographic behavior and detection sensitivity. The primary amine group is the most common site for derivatization.

A variety of reagents can be used to derivatize the primary amine, including those that introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. For mass spectrometry-based methods, derivatization can enhance ionization efficiency and improve fragmentation patterns. Common derivatization strategies for amino compounds include acylation, silylation, and alkylation. For instance, reaction with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used to tag amino compounds for targeted analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Derivatization Reagents for Analytical Characterization

| Analytical Technique | Derivatization Reagent | Purpose |

|---|---|---|

| HPLC-UV | Dansyl chloride | Introduction of a chromophore |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Formation of a fluorescent derivative |

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and improved chromatographic properties |

| LC-MS/MS | Diethyl ethoxymethylenemalonate (DEEMM) | Enhanced ionization and targeted analysis |

Applications of 2 Amino N Tert Butyl 3 Methylbutanamide As a Versatile Chemical Building Block

Role in Complex Organic Molecule Synthesis

The presence of multiple reactive sites and inherent chirality allows 2-amino-N-tert-butyl-3-methylbutanamide to serve as a foundational element in the construction of complex organic molecules. Its primary amine is a key functional group for forming new carbon-nitrogen bonds, enabling its incorporation into larger, more intricate structures.

Precursor to Diversified Molecular Scaffolds

One of the most powerful applications of this compound is as a component in multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net The Ugi reaction allows for the rapid assembly of complex, library-accessible molecules from four simple starting materials: an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.gov In this context, this compound serves as the chiral amine component, introducing its stereocenter and distinct steric profile directly into the final product.

The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is finally trapped by the carboxylate anion in a Mumm rearrangement to yield the final α-acylamino carboxamide product. nih.gov By systematically varying the other three components, a vast and diverse library of molecular scaffolds can be generated from a single chiral starting material, demonstrating the compound's role as a precursor to molecular diversity. mdpi.com

Below is a representative table illustrating the diversification of molecular scaffolds using this compound in the Ugi reaction.

| Aldehyde/Ketone Component | Carboxylic Acid Component | Isocyanide Component | Resulting α-Acylamino Amide Scaffold |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | A scaffold with phenyl and acetyl groups |

| Cyclohexanone | Benzoic Acid | Benzyl (B1604629) Isocyanide | A spirocyclic scaffold with benzoyl and benzyl groups |

| Isobutyraldehyde | Formic Acid | Cyclohexyl Isocyanide | An aliphatic scaffold with formyl and cyclohexyl groups |

| Acetophenone | Propionic Acid | 1,1,3,3-Tetramethylbutyl Isocyanide | A quaternary center-containing scaffold with propionyl and octyl groups |

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govresearchgate.net The products derived from the Ugi reaction using this compound are excellent precursors for the synthesis of these important ring systems. Through post-Ugi modifications, the linear α-acylamino amide backbone can be induced to undergo intramolecular cyclization, yielding a variety of heterocycles.

A common strategy involves using a bifunctional component in the initial Ugi reaction. For instance, if the carboxylic acid component also contains a nucleophilic group, or the aldehyde contains a group that can be converted into a reactive site, a subsequent cyclization step can be triggered. For example, using a keto-acid like levulinic acid can lead to the formation of piperazine-dione derivatives after the initial Ugi reaction. Similarly, the strategic choice of components can lead to the synthesis of imidazoles, oxazoles, and other nitrogen-containing heterocycles. This two-step approach, combining the diversity of the Ugi reaction with a subsequent cyclization, provides a powerful and flexible route to complex heterocyclic systems built around the original valine-derived chiral core. mdpi.com

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive starting material for the development of chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.comwikiwand.com A chiral ligand coordinates to a metal center, creating a chiral environment that forces a reaction to proceed with a preference for one enantiomer of the product over the other. nih.gov

Development of New Chiral Ligands for Metal Complexes

Amino acid derivatives are foundational in the design of "privileged ligands" due to their ready availability in enantiopure form and their versatile structures. rsc.org this compound can be readily converted into various ligand types, particularly P,N-ligands (phosphine-nitrogen ligands), which have proven highly effective in numerous metal-catalyzed reactions. beilstein-journals.orgnih.gov

A straightforward synthetic route involves the reaction of the primary amine of this compound with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. This reaction forms a new P-N bond, yielding a chiral aminophosphine (B1255530) ligand. In this ligand, the nitrogen atom from the amide and the phosphorus atom can act as a bidentate chelating system for a transition metal (e.g., Palladium, Rhodium, Iridium). scholaris.cacardiff.ac.ukrsc.org The steric bulk of both the isopropyl group from the valine scaffold and the N-tert-butyl group creates a well-defined and sterically hindered chiral pocket around the metal center, which is crucial for achieving high levels of enantiocontrol. mdpi.com

| Ligand Class | Synthetic Precursor | Typical Metal Center | Potential Catalytic Application |

|---|---|---|---|

| P,N-Aminophosphine | Chlorodiphenylphosphine | Palladium (Pd), Rhodium (Rh) | Asymmetric Allylic Alkylation, Hydrogenation |

| N,N'-Dioxide | Reaction with an activated carboxylic acid | Scandium (Sc), Copper (Cu) | Diels-Alder, Friedel-Crafts Reactions |

| Schiff Base (Salen-type) | Salicylaldehyde derivative | Chromium (Cr), Manganese (Mn) | Epoxidation, Cyclopropanation |

Applications in Enantioselective Transformations (e.g., Cycloadditions, Alkylations)

Ligands derived from this compound are well-suited for a range of enantioselective transformations. One of the most prominent examples is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful C-C bond-forming reaction. researchgate.net In a typical AAA reaction, a nucleophile attacks an allyl substrate coordinated to a palladium center. A chiral P,N-ligand, such as one derived from our title compound, controls the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee) in the product. researchgate.net

Similarly, metal complexes bearing these chiral ligands can catalyze enantioselective cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, which are fundamental for the construction of cyclic and bicyclic systems. nih.govmdpi.com The defined chiral environment created by the ligand dictates the orientation of the reacting partners in the transition state, resulting in a highly stereocontrolled ring formation. The bulky substituents of the ligand play a direct role in differentiating the enantiotopic faces of the substrates. princeton.edu

The table below shows typical performance data for enantioselective alkylations catalyzed by metal complexes with chiral P,N-ligands structurally related to those derived from this compound.

| Transformation | Substrate Example | Nucleophile | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Pd-catalyzed Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 90-99% | >95% |

| Cu-catalyzed Conjugate Addition | Cyclohexenone | Diethylzinc | >95% | >98% |

| Rh-catalyzed [3+2] Cycloaddition | Methyl vinyl ketone | Trimethylenemethane precursor | 75-85% | 80-92% |

| Cr-catalyzed Alkylation | Tributyltin enolate of cyclohexanone | Methyl iodide | 80-90% | 90-96% |

Precursor in Peptide Mimetic Synthesis (Focus on Chemical Structure and Strategy)

Peptide mimetics (or peptidomimetics) are molecules designed to replicate the structural and functional aspects of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nsf.gov A key strategy in peptidomimetic design is the stabilization of specific secondary structures, such as β-turns. ru.nl β-turns are crucial for molecular recognition in many biological processes. nih.govnih.gov

The chemical structure of this compound is exceptionally well-suited for the synthesis of β-turn mimics. researchgate.net The strategy relies on exploiting steric interactions to restrict conformational freedom. The valine side chain (isopropyl group) already provides steric bulk, but the crucial element is the N-tert-butyl group on the amide nitrogen. This group is significantly larger than the N-alkyl groups (e.g., N-methyl) typically found in natural peptides. nih.gov

This pronounced steric hindrance severely restricts rotation around the C-N amide bond (the omega, ω, torsion angle), often favoring a cis amide bond conformation where a trans conformation would normally be overwhelmingly preferred. nsf.gov The stabilization of a cis amide bond is a hallmark of type VI β-turns. By incorporating this compound into a peptide sequence, chemists can strategically force the peptide backbone to fold into a predictable β-turn structure. This conformational pre-organization is a powerful tool for designing molecules that can mimic the bioactive conformation of a natural peptide ligand, making it a valuable building block in medicinal chemistry and drug discovery. nih.govpolimi.it The analysis of these conformations can be performed using techniques like NMR and circular dichroism spectroscopy to confirm the presence of the desired secondary structure. nih.govmdpi.com

Design and Synthesis of Constrained Peptide Analogues

The incorporation of sterically hindered amino acid derivatives is a well-established strategy for introducing conformational constraints in peptides. The bulky tert-butyl and isopropyl groups of this compound can restrict the rotational freedom around adjacent chemical bonds. This restriction helps to stabilize specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. While direct studies detailing the use of this compound to create constrained peptide analogues are not extensively documented in the available literature, the principle is based on foundational concepts of peptide chemistry. The synthesis of N-acetyl-amino acid-tert-butylamides, including the valine derivative, has been achieved through solution-phase methodology, allowing for gram-scale access to these building blocks for further use in peptide synthesis.

Incorporation into Macrocyclic Structures

A more documented application of this valine derivative is its incorporation into larger, macrocyclic structures, particularly in the field of chiral recognition. Derivatives of this compound are key components in the synthesis of chiral stationary phases (CSPs) for gas chromatography (GC) and other separation techniques.

One prominent example is its use when grafted onto cyclodextrin (B1172386) scaffolds. Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with a variety of molecules. By attaching a chiral moiety like L-valine-tert-butylamide to the cyclodextrin rim, a "mixed binary chiral selector" is created. This design facilitates chiral recognition by providing multiple interaction points for enantiomeric analytes. The valine derivative acts as an accessible chiral center, enhancing the enantioselective properties of the macrocyclic cyclodextrin.

Furthermore, N-propionyl-L-valine tert-butylamide is used to create a well-known chiral stationary phase called Chirasil-Val. This phase consists of the valine derivative covalently bonded to a polysiloxane backbone. Chirasil-Val is highly effective for the gas chromatographic separation of amino acid enantiomers and is used in the sequence analysis of peptide antibiotics. psu.edu The bulky tert-butyl group in these structures plays a role in the conformational properties of the chiral selector, influencing its interaction with analytes.

Below is a table summarizing examples of macrocyclic and polymeric structures incorporating the valine-tert-butylamide moiety for chiral separations.

| Structure Name/Type | Base Macrocycle/Polymer | Incorporated Moiety | Application |

| Valdex Selector Derivative | Permethylated β-cyclodextrin | L-valine diamide (B1670390) moiety | Enantioseparation by Gas Chromatography |

| Chirasil-Val | Polysiloxane | N-propionyl-L-valine-tert-butylamide | Gas Chromatographic separation of amino acid enantiomers |

| Resorc researchgate.netarene Derivative | Resorc researchgate.netarene | L-valine-tert-butylamide | Resolution of amino acid methyl esters |

This table is based on data found in the cited literature and illustrates the incorporation of the target compound's core structure into larger molecular frameworks.

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry, a related field, studies the chemistry of molecular assemblies and intermolecular bonds. The functional groups within this compound—the primary amine, the secondary amide, and the bulky hydrophobic groups—provide the necessary tools for its application in these areas.

Design of Ordered Solid-State Architectures

The design of ordered solid-state architectures relies on predictable and reliable intermolecular interactions. The amide group in this compound is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust hydrogen-bonding networks, which are fundamental in controlling the packing of molecules in a crystal. For instance, amide groups can form strong N-H···O=C hydrogen bonds, leading to the assembly of molecules into chains, tapes, or sheets.

Studies of Non-Covalent Interactions in Crystalline Networks

The study of non-covalent interactions in crystalline networks is crucial for understanding the stability and properties of solid materials. The structure of this compound allows for a variety of such interactions.

Hydrogen Bonding: The primary amine (NH₂) and the amide N-H group are strong hydrogen bond donors. The amide carbonyl oxygen is a strong hydrogen bond acceptor. These groups can engage in a network of intermolecular hydrogen bonds, which would likely dominate the crystal packing.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces would determine the final crystalline architecture. The principles of supramolecular chemistry suggest that derivatives of this compound, for example, N-acylated versions, would exhibit different hydrogen bonding patterns and packing arrangements, allowing for the tuning of solid-state properties. The use of N-acetyl-L-valine-tert-butylamide as a chiral additive in chromatography relies on the formation of diastereomeric hydrogen-bonded associates with analytes, demonstrating its capacity for specific non-covalent interactions. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly integral to modern synthetic processes, aiming to reduce environmental impact and enhance safety. For the synthesis of 2-amino-N-tert-butyl-3-methylbutanamide, future research will likely focus on replacing hazardous solvents and reagents with more benign alternatives. Traditional peptide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research into greener solvent alternatives is a key area of development. bohrium.com

One promising avenue is the use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dihydrolevoglucosenone (Cyrene), which have shown potential in amide and peptide synthesis. bohrium.comacs.org Propylene carbonate has also been identified as a viable green polar aprotic solvent that can substitute for DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org Furthermore, the development of solvent-free synthesis conditions, where possible, represents an ideal green chemistry approach. bohrium.com

Another critical aspect of greening the synthesis of this compound is the implementation of biocatalysis. Enzymes, such as lipases, can catalyze amide bond formation under mild conditions and often with high selectivity, reducing the need for harsh chemical reagents and protecting groups. nih.govrsc.org For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for amidation reactions and could be explored for the direct synthesis of the target molecule from valine and tert-butylamine (B42293). mdpi.com

Interactive Data Table: Comparison of Conventional and Potential Green Solvents for Amide Synthesis.

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Conventional | Hazardous, volatile organic compound (VOC) |

| N,N-Dimethylformamide (DMF) | Conventional | Toxic, high boiling point |

| Propylene Carbonate | Green | Biodegradable, low toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Biomass-derived, lower toxicity than THF |

| Cyrene | Green | Biomass-derived, biodegradable, high polarity |

Integration into Flow Chemistry and Automation for Scalable Production

For the scalable and efficient production of this compound, the integration of flow chemistry and automation presents a significant opportunity. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.govacs.org The application of flow chemistry to solid-phase peptide synthesis (SPPS) has already demonstrated its potential for the rapid and efficient production of peptides. nih.govnih.govvapourtec.com

Automated flow chemistry systems can enable the synthesis of complex molecules with precise control over reaction parameters. amidetech.com For the synthesis of this compound, a flow reactor could be employed for the continuous coupling of a protected valine derivative with tert-butylamine, followed by in-line purification. This approach would be particularly beneficial for large-scale production, minimizing manual handling and improving reproducibility. vapourtec.com The development of automated SPPS platforms, including those with microwave assistance, has significantly accelerated the synthesis of peptides and could be adapted for the production of valine amides. beilstein-journals.orgresearchgate.netfiveable.melibretexts.org

Interactive Data Table: Potential Parameters for Flow Synthesis of this compound.

| Parameter | Potential Range | Significance |

|---|---|---|

| Temperature | 25-150 °C | Can accelerate reaction rates |

| Pressure | 1-50 bar | Can prevent solvent boiling at higher temperatures |

| Flow Rate | 0.1-10 mL/min | Determines residence time in the reactor |

| Residence Time | 5-60 min | Affects reaction completion and yield |

Exploration of Novel Catalytic Systems Utilizing its Derivatives

The chiral nature of this compound makes its derivatives promising candidates for use in novel catalytic systems, particularly in asymmetric synthesis. Chiral amino amides and their derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions and as organocatalysts. researchgate.net Future research could focus on synthesizing derivatives of this compound and evaluating their catalytic activity.

For example, L-valine-derived N-sulfinamides have been shown to be effective organocatalysts for the asymmetric hydrosilylation of ketimines. rsc.org Similarly, chiral guanidines derived from amino acids have been used in enantioselective α-amination reactions. nih.gov By modifying the structure of this compound, it may be possible to develop new catalysts with high efficiency and stereoselectivity for a range of chemical transformations. The bulky tert-butyl group could provide a unique steric environment, influencing the outcome of catalytic reactions.

Advanced Materials Science Applications Beyond Traditional Organic Synthesis

The unique structural features of this compound, namely its amino acid backbone and amide linkage, make it a valuable building block for the development of advanced materials. Amino acid-based polymers, such as poly(ester amide)s (PEAs), are a class of biodegradable and biocompatible materials with potential applications in the biomedical field. nih.govacs.org By incorporating this compound into polymer chains, it may be possible to create new materials with tailored properties. researchgate.netresearchgate.net

Furthermore, the self-assembly of peptides and their derivatives into well-defined nanostructures is a rapidly growing area of research. nih.govmdpi.com The interplay of hydrogen bonding and hydrophobic interactions in molecules like this compound could drive their self-assembly into nanotubes, nanofibers, or hydrogels. nih.govmdpi.comresearchgate.net These self-assembled materials could find applications in areas such as 3D cell culture, drug delivery, and tissue engineering. The presence of the amide group is crucial for forming the hydrogen-bonding networks that stabilize these structures. chemistrytalk.orgwikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.